molecular formula C5H2BrFNNaO2S B13109849 Sodium 6-bromo-2-fluoropyridine-3-sulfinate

Sodium 6-bromo-2-fluoropyridine-3-sulfinate

Cat. No.: B13109849
M. Wt: 262.03 g/mol
InChI Key: DXXUKRIGZBQTOW-UHFFFAOYSA-M
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Description

Sodium 6-bromo-2-fluoropyridine-3-sulfinate is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a bromine atom at the 6th position, a fluorine atom at the 2nd position, and a sulfinate group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 2-bromo-6-fluoropyridine as a starting material, which is then subjected to sulfonation reactions to introduce the sulfinate group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale sulfonation reactions using appropriate sulfonating agents under controlled conditions. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 6-bromo-2-fluoropyridine-3-sulfinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Sodium 6-bromo-2-fluoropyridine-3-sulfinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which sodium 6-bromo-2-fluoropyridine-3-sulfinate exerts its effects depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Biological Activity

Sodium 6-bromo-2-fluoropyridine-3-sulfinate is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

This compound is a derivative of pyridine characterized by the presence of bromine and fluorine substituents. The molecular formula is C5H4BrFN2O2S, and it is often utilized in drug discovery due to its unique structural properties that influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins within cellular pathways. While detailed mechanisms are still under investigation, it is known to impact:

  • Enzymatic Activity : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.
  • Cell Signaling : The compound modulates key signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.

This compound exhibits several biochemical properties that enhance its potential as a therapeutic agent:

  • Solubility : The sulfonate group increases water solubility, making it more bioavailable.
  • Stability : The presence of bromine and fluorine enhances the compound's stability under physiological conditions.

Table 1: Comparison of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialExhibited potent activity against various pathogens
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited specific kinases involved in signaling

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound showed significant antimicrobial effects against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 0.3 µg/mL . This suggests its potential as a therapeutic agent in treating infections caused by resistant strains.
  • Anticancer Properties : In vitro studies revealed that the compound could induce apoptosis in MCF-7 breast cancer cells. The IC50 values were significantly lower compared to conventional chemotherapeutics like 5-Fluorouracil, indicating a promising avenue for development in cancer therapy .
  • Enzyme Interaction Studies : Research indicated that this compound inhibits certain kinases involved in cellular signaling pathways, demonstrating its potential role in modulating metabolic processes.

Properties

Molecular Formula

C5H2BrFNNaO2S

Molecular Weight

262.03 g/mol

IUPAC Name

sodium;6-bromo-2-fluoropyridine-3-sulfinate

InChI

InChI=1S/C5H3BrFNO2S.Na/c6-4-2-1-3(11(9)10)5(7)8-4;/h1-2H,(H,9,10);/q;+1/p-1

InChI Key

DXXUKRIGZBQTOW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC(=C1S(=O)[O-])F)Br.[Na+]

Origin of Product

United States

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